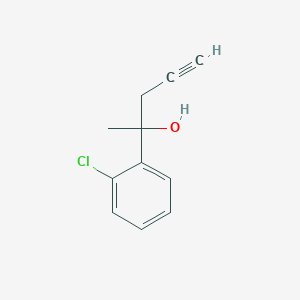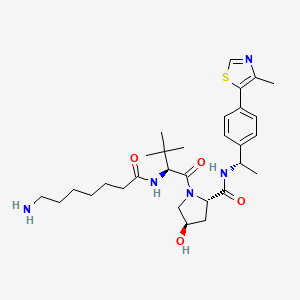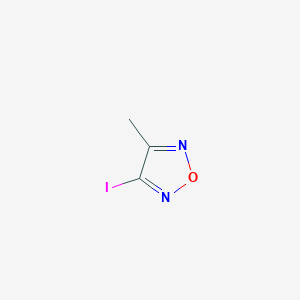
3-Iodo-4-methyl-1,2,5-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-methyl-1,2,5-oxadiazole is an organic compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-1,2,5-oxadiazole typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . Another method involves the iodine-promoted one-pot synthesis via sp3 C–H functionalization, which includes oxidative amination and base-mediated cyclization of methylhetarenes and acylhydrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The oxadiazole ring can be formed or modified through cyclization reactions involving hydrazides and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, anhydrides, activated carboxylic acids, iodine, and various bases and solvents. Reaction conditions typically involve moderate temperatures and the use of catalysts or promoters to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while cyclization reactions can produce different oxadiazole derivatives .
Scientific Research Applications
3-Iodo-4-methyl-1,2,5-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: Oxadiazole derivatives have shown potential as anticancer, vasodilator, anticonvulsant, and antidiabetic agents.
Material Science: The compound can be used as a high-energy material due to its favorable oxygen balance and positive heat of formation.
Biological Research: Oxadiazoles are used as pharmacophores or aromatic linkers in the design of biologically active molecules.
Industrial Applications: The compound can be utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to anticancer effects . The compound can also act on pathways such as the NF-kB signaling pathway and tubulin polymerization, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Iodo-4-methyl-1,2,5-oxadiazole include other oxadiazole isomers such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . These compounds share the oxadiazole ring structure but differ in the positions of the nitrogen and oxygen atoms.
Uniqueness
This compound is unique due to the presence of the iodine atom and the specific arrangement of the methyl group and the oxadiazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C3H3IN2O |
|---|---|
Molecular Weight |
209.97 g/mol |
IUPAC Name |
3-iodo-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C3H3IN2O/c1-2-3(4)6-7-5-2/h1H3 |
InChI Key |
MPGUIXNPVONOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


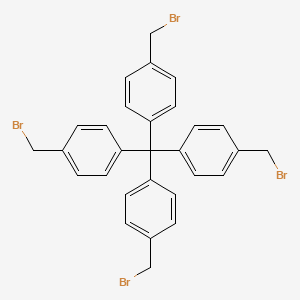
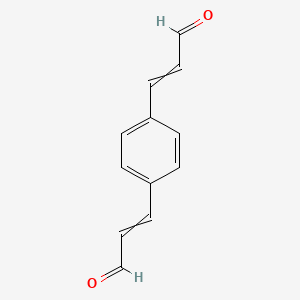
![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)



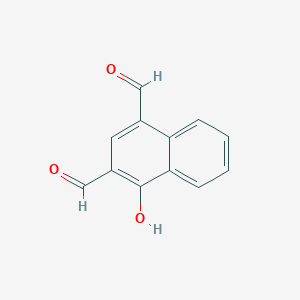
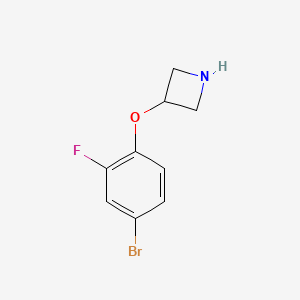

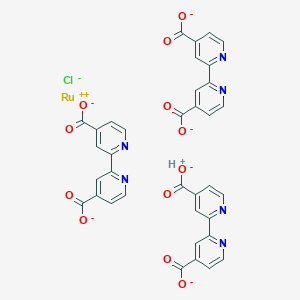
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)
